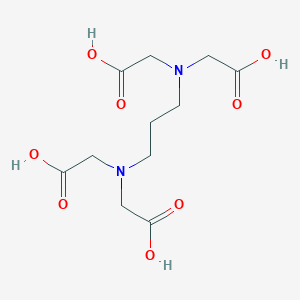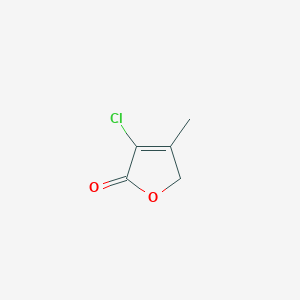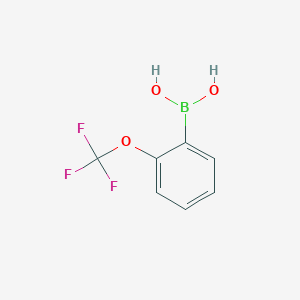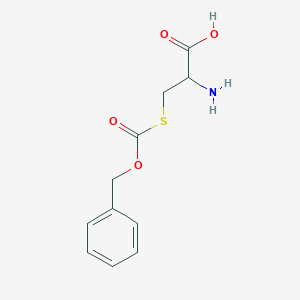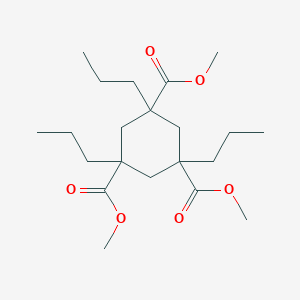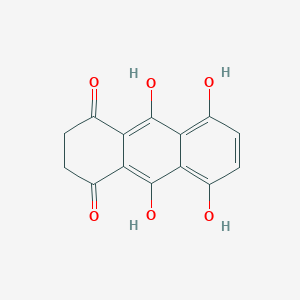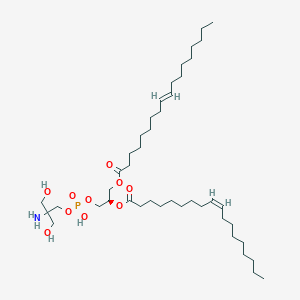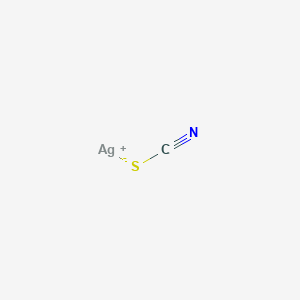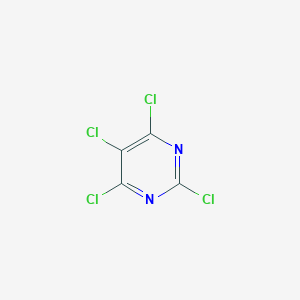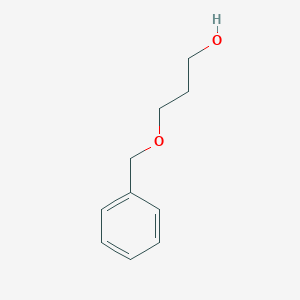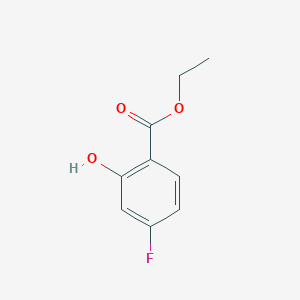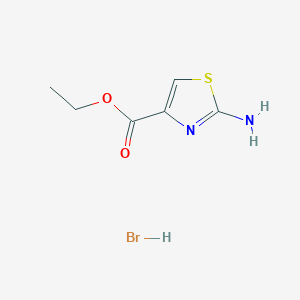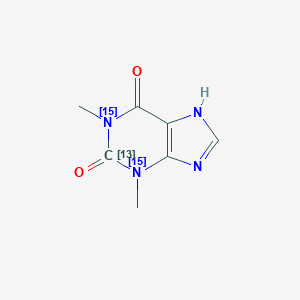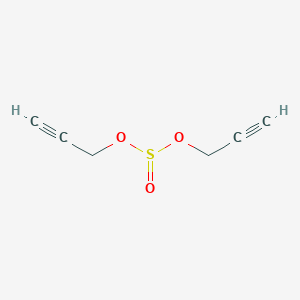
Bis(prop-2-ynyl) sulfite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(prop-2-ynyl) sulfite is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is a sulfite ester that is synthesized through a specific chemical process. Bis(prop-2-ynyl) sulfite has been shown to exhibit unique biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of bis(prop-2-ynyl) sulfite is not fully understood. However, it has been suggested that this compound may work by inhibiting specific enzymes that are involved in the inflammatory response. Additionally, it may work by scavenging free radicals and reducing oxidative stress.
Efectos Bioquímicos Y Fisiológicos
Bis(prop-2-ynyl) sulfite has been shown to exhibit unique biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various tissues and organs. Additionally, it has been shown to inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of bis(prop-2-ynyl) sulfite is its relatively simple synthesis method. Additionally, it exhibits unique biochemical and physiological effects, making it a promising candidate for further research. However, one limitation of this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound for use in humans.
Direcciones Futuras
There are several future directions for research on bis(prop-2-ynyl) sulfite. One potential application is in the treatment of inflammatory diseases such as arthritis and asthma. Additionally, this compound may have potential applications in cancer therapy. Further studies are needed to determine the optimal dosage and administration route for this compound. Additionally, studies are needed to determine the safety and efficacy of this compound in humans.
Métodos De Síntesis
Bis(prop-2-ynyl) sulfite is synthesized through the reaction of propargyl alcohol with sulfur dioxide in the presence of a catalyst. The reaction occurs at room temperature and atmospheric pressure and results in the formation of bis(prop-2-ynyl) sulfite. This synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
Bis(prop-2-ynyl) sulfite has been studied extensively for its potential applications in biomedical research. It has been shown to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases. Additionally, this compound has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy.
Propiedades
Número CAS |
1899-25-8 |
|---|---|
Nombre del producto |
Bis(prop-2-ynyl) sulfite |
Fórmula molecular |
C6H6O3S |
Peso molecular |
158.18 g/mol |
Nombre IUPAC |
bis(prop-2-ynyl) sulfite |
InChI |
InChI=1S/C6H6O3S/c1-3-5-8-10(7)9-6-4-2/h1-2H,5-6H2 |
Clave InChI |
IBFKUDZISVEAJN-UHFFFAOYSA-N |
SMILES |
C#CCOS(=O)OCC#C |
SMILES canónico |
C#CCOS(=O)OCC#C |
Sinónimos |
Sulfurous acid bis(2-propynyl) ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



